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molecular formula C10H11NO B1423226 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1082041-79-9

8-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1423226
M. Wt: 161.2 g/mol
InChI Key: YTAVXUVDTBJJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040515B2

Procedure details

A mixture of 8-methylisoquinolin-1(2H)-one (76a, 1 g, 6.29 mmol) and 10% Pd/C (0.5 g) in MeOH (20 mL) was hydrogenated under H2 (60 psi) at 80° C. for 48 hours. The reaction mixture was filtered and the solids were washed with MeOH (2×20 mL). The filtrate was concentrated under vacuum to give 8-methyl-3,4-dihydroisoquinolin-1(2H)-one (76b, 1 g, ˜100%) as a gray solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10](=[O:12])[NH:9][CH:8]=[CH:7]2>CO.[Pd]>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10](=[O:12])[NH:9][CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=CC=C2C=CNC(C12)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solids were washed with MeOH (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC=1C=CC=C2CCNC(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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